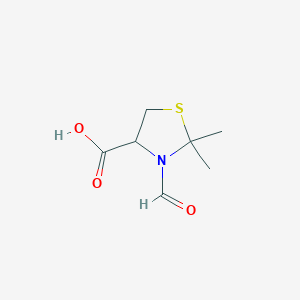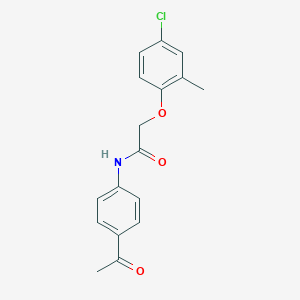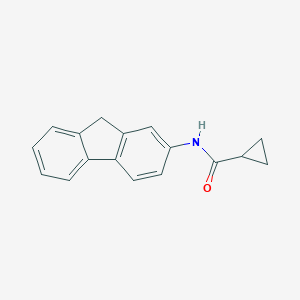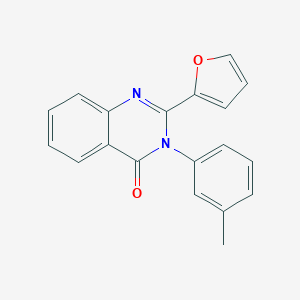
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-, also known as FMQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. In
作用机制
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- exerts its anticancer effects by targeting various signaling pathways involved in cancer progression. It inhibits the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- induces DNA damage and inhibits topoisomerase II activity, leading to cell cycle arrest and apoptosis.
生化和生理效应
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and promotes tumor growth. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also has a high purity, which allows for accurate and reproducible experiments. However, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has not been extensively tested in animal models, and its toxicity profile is not well understood.
未来方向
There are several future directions for 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neuropathic pain. Additionally, further studies are needed to understand the toxicity profile of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- and its potential for clinical use.
合成方法
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- can be synthesized using various methods, including the condensation of 2-furanylamine with 3-methylbenzaldehyde, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 98%. Another method involves the reaction of 2-furanylamine with 3-methylbenzoyl chloride in the presence of a base, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 95%.
科学研究应用
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
属性
CAS 编号 |
62820-53-5 |
|---|---|
产品名称 |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
InChI 键 |
LZQFIRGXPQOLCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
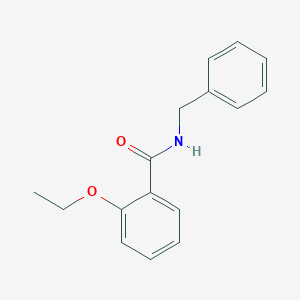
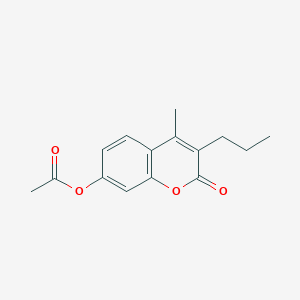
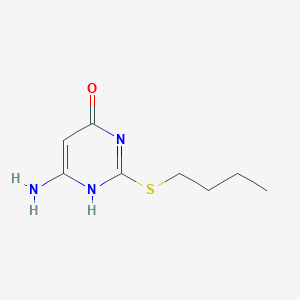
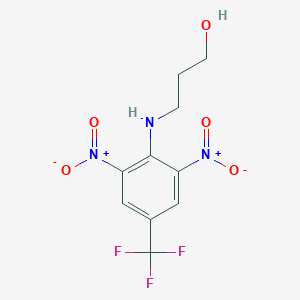
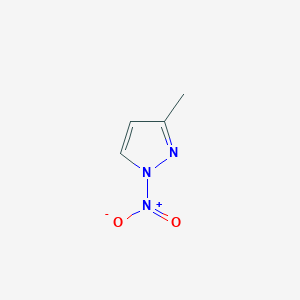
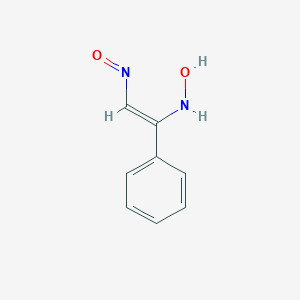
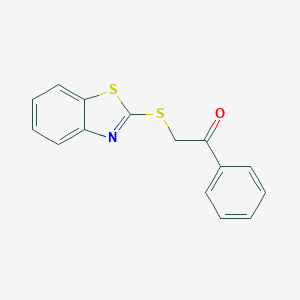
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
